molecular formula C21H23N3O B11526134 (3Z)-1-[(4-methylpiperidin-1-yl)methyl]-3-(phenylimino)-1,3-dihydro-2H-indol-2-one

(3Z)-1-[(4-methylpiperidin-1-yl)methyl]-3-(phenylimino)-1,3-dihydro-2H-indol-2-one

Cat. No.: B11526134
M. Wt: 333.4 g/mol
InChI Key: VDQYHWZTJISQLS-UHFFFAOYSA-N
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Description

(3Z)-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that features a piperidine ring, an indole core, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of an indole derivative with a piperidine derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require specific solvents to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3Z)-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the phenyl and piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3Z)-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating the activity of various biological targets.

Medicine

In medicinal chemistry, (3Z)-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE is explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of (3Z)-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

Similar Compounds

  • (3Z)-3-[(3-fluorophenyl)imino]-1-[(4-methylpiperidin-1-yl)methyl]-1,3-dihydro-2H-indol-2-one
  • N-(piperidine-4-yl) benzamide

Uniqueness

Compared to similar compounds, (3Z)-1-[(4-METHYLPIPERIDIN-1-YL)METHYL]-3-(PHENYLIMINO)-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique combination of functional groups. This unique structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C21H23N3O

Molecular Weight

333.4 g/mol

IUPAC Name

1-[(4-methylpiperidin-1-yl)methyl]-3-phenyliminoindol-2-one

InChI

InChI=1S/C21H23N3O/c1-16-11-13-23(14-12-16)15-24-19-10-6-5-9-18(19)20(21(24)25)22-17-7-3-2-4-8-17/h2-10,16H,11-15H2,1H3

InChI Key

VDQYHWZTJISQLS-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)CN2C3=CC=CC=C3C(=NC4=CC=CC=C4)C2=O

Origin of Product

United States

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